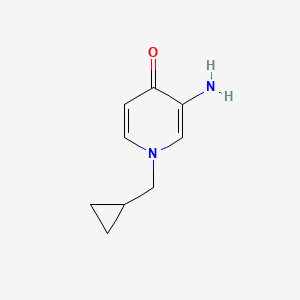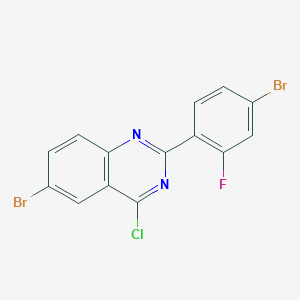![molecular formula C8H14N2O2 B13078176 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound with the molecular formula C8H14N2O2 This compound features a pyrrolidin-2-one ring and an azetidin-3-yloxy group, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one typically involves the reaction of azetidine derivatives with pyrrolidin-2-one precursors. One common method includes the nucleophilic substitution reaction where an azetidine derivative reacts with a halomethyl pyrrolidin-2-one under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrolidin-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidin-2-one ring.
Reduction: Reduced forms of the azetidine and pyrrolidin-2-one rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The pyrrolidin-2-one ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Known for its role in β-lactam antibiotics like penicillin.
Pyrrolidin-2-one: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one is unique due to the combination of the azetidine and pyrrolidin-2-one rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-8-1-6(2-10-8)5-12-7-3-9-4-7/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
QMVZYCSFDOCVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)COC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


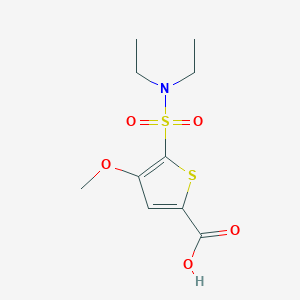

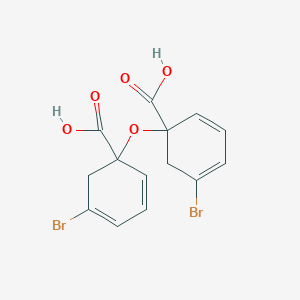
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
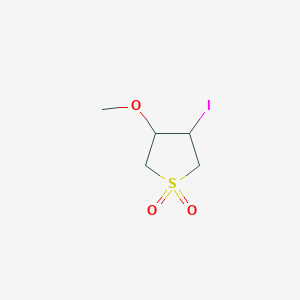
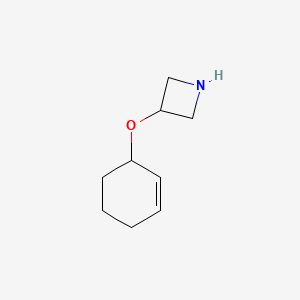

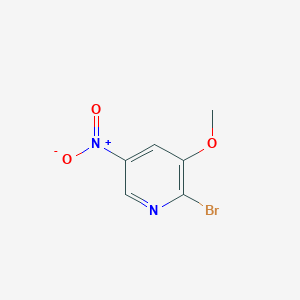
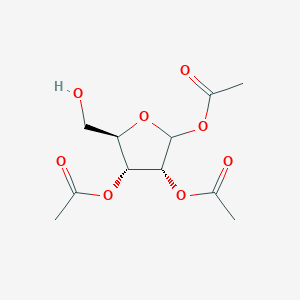

![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)
